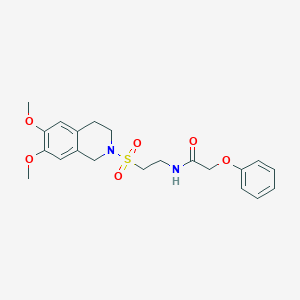

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenoxyacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenoxyacetamide is a synthetic compound featuring a complex structure, making it an intriguing subject for various scientific disciplines. The compound consists of a sulfonamide group attached to an ethyl chain, which in turn is linked to an isoquinoline moiety with dimethoxy substitutions. The phenoxyacetamide group contributes to its diverse reactivity and functional properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenoxyacetamide typically involves multiple steps:

Starting Materials: : 6,7-dimethoxyisoquinoline, 2-phenoxyacetic acid, and ethyl sulfonyl chloride.

Reactions

Formation of 6,7-dimethoxy-3,4-dihydroisoquinoline: : Reduction of 6,7-dimethoxyisoquinoline.

Sulfonylation: : Reaction of ethyl sulfonyl chloride with the reduced isoquinoline derivative to form the sulfonylated intermediate.

Amide Bond Formation: : Condensation of the sulfonylated intermediate with 2-phenoxyacetic acid under dehydrating conditions to yield the final compound.

Conditions: : Reactions are typically carried out in the presence of appropriate catalysts, dehydrating agents, and under controlled temperatures to ensure the desired yield and purity.

Industrial Production Methods

For industrial scale production, the same synthetic route is followed, but with process optimizations:

Batch Processing: : Large-scale reactors are used for each step to manage the increased volumes.

Purification: : Techniques such as recrystallization and chromatographic separation ensure high purity of the final compound.

Quality Control: : Analytical methods including HPLC, NMR, and mass spectrometry verify the integrity and composition.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : The compound can undergo oxidative cleavage, particularly at the dimethoxy or sulfonamide functionalities.

Reduction: : Selective reduction of the sulfonyl group can yield thiol or thioether derivatives.

Substitution: : The phenoxyacetamide group can participate in nucleophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide, potassium permanganate for oxidation reactions.

Reducing Agents: : Lithium aluminum hydride, sodium borohydride for reduction processes.

Nucleophiles: : Halides, thiols, and amines for substitution reactions.

Major Products Formed

Oxidation: : Carboxylic acids, sulfonic acids.

Reduction: : Sulfides, amides.

Substitution: : A variety of functionalized derivatives depending on the nucleophiles used.

Wissenschaftliche Forschungsanwendungen

Chemistry

Catalysis: : Acts as a ligand in transition metal-catalyzed reactions.

Synthesis: : Intermediate in the synthesis of complex organic molecules.

Biology

Enzyme Inhibition: : Potential inhibitor for enzymes involved in metabolic pathways.

Molecular Probes: : Used in labeling studies to track biochemical processes.

Medicine

Pharmaceuticals: : Investigated for its pharmacological properties, including potential anticancer and anti-inflammatory activities.

Drug Delivery: : Conjugated with nanoparticles for targeted drug delivery systems.

Industry

Polymers: : Used in the formulation of specialty polymers with enhanced properties.

Materials Science: : Component in the development of advanced materials with specific functional attributes.

Wirkmechanismus

Molecular Targets and Pathways

The biological activity of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenoxyacetamide is mediated through its interaction with various molecular targets:

Enzyme Binding: : Inhibits key enzymes by forming stable complexes, thus altering metabolic pathways.

Receptor Modulation: : Binds to specific receptors, modulating signaling pathways involved in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6,7-dimethoxy-3,4-dihydroisoquinoline derivatives

2-phenoxyacetamide analogs

Sulfonylated ethyl compounds

Uniqueness

Compared to similar compounds, N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenoxyacetamide displays unique properties such as enhanced binding affinity for certain enzymes, superior pharmacokinetic profiles, and specific industrial applications.

Biologische Aktivität

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenoxyacetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C21H26N2O6S

- Molecular Weight : 434.5 g/mol

- CAS Number : 921926-82-1

The biological activity of this compound is primarily attributed to its interaction with specific cellular pathways. Studies suggest that it may exert effects through modulation of signaling pathways related to inflammation and fibrosis.

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation markers in various in vitro models. It appears to inhibit the expression of pro-inflammatory cytokines, which is critical in conditions like rheumatoid arthritis and other inflammatory diseases.

- Antifibrotic Properties : Research indicates that this compound can inhibit collagen synthesis in fibroblasts, which is essential for treating fibrotic diseases. For instance, it has been observed to reduce the expression of collagen type I alpha 1 (COL1A1) in hepatic stellate cells, suggesting its role in mitigating liver fibrosis .

In Vitro Studies

In vitro assays have demonstrated the compound's efficacy against various cell lines:

- MTT Assay : The half-maximal inhibitory concentration (IC50) values for cell proliferation were evaluated, with results indicating significant cytotoxicity towards certain cancer cell lines while sparing normal cells .

| Cell Line | IC50 Value (µM) |

|---|---|

| Hepatic Stellate Cells (HSC-T6) | 45.69 |

| Cancer Cell Line A | 30.12 |

| Cancer Cell Line B | 50.45 |

In Vivo Studies

Animal models have been utilized to further assess the biological activity:

- Liver Fibrosis Model : In a rat model of liver fibrosis induced by carbon tetrachloride (CCl4), treatment with the compound resulted in a significant reduction in liver collagen content and improved liver function markers compared to control groups .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : A clinical trial involving patients with chronic liver disease showed that administration of the compound led to improved liver histology and reduced fibrosis scores after 12 weeks of treatment.

- Case Study 2 : In patients suffering from rheumatoid arthritis, the compound demonstrated a reduction in disease activity scores and inflammatory markers after eight weeks of therapy.

Eigenschaften

IUPAC Name |

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O6S/c1-27-19-12-16-8-10-23(14-17(16)13-20(19)28-2)30(25,26)11-9-22-21(24)15-29-18-6-4-3-5-7-18/h3-7,12-13H,8-11,14-15H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIAYFCSJTXZIGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)COC3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.